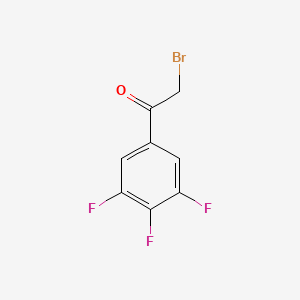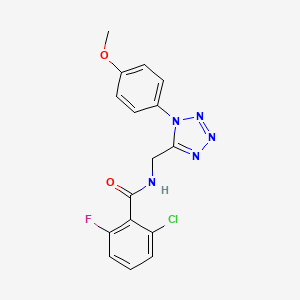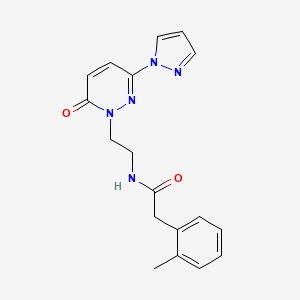
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is a useful research compound. Its molecular formula is C8H11BrCl2N2 and its molecular weight is 285.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Properties
Synthesis and Biological Evaluation : This compound, synthesized as (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, displayed significant antibacterial and antifungal activity in initial evaluations (Rao, Prasad, & Rao, 2013).
Antineoplastic Activity : Novel conjugates of azetidin-2-ones integrated with a bromopyrrole motif, including derivatives of 2-(Azetidin-3-yl)-5-bromopyridine, showed promising antineoplastic activity, especially against breast cancer cell line MCF7 (Rane et al., 2015).
Synthesis of Novel Compounds : Synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, could be relevant for studying nicotinic receptors (Karimi & Långström, 2002).
Potential Antibacterial Agents : Some derivatives of azetidin-2-one, synthesized from Schiff bases of 5-phenyltetrazole, showed significant activity against bacteria and fungi (Mohite & Bhaskar, 2011).
Synthesis of cis-3,4-Disubstituted Piperidines : Reactivity evaluation of 2-(2-mesyloxyethyl)azetidines resulted in the preparation of various azaheterocycles, providing valuable templates in medicinal chemistry (Mollet et al., 2011).
Antimicrobial Activity of Azetidin-2-one Derivatives : Newly synthesized 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one derivatives demonstrated considerable antibacterial and antifungal activities (Shah et al., 2014).
Elastase Inhibition Potential : Study on 1-alkoxycarbonyl-3-bromoazetidin-2-ones showed they could act as transient inhibitors of porcine pancreatic elastase, suggesting potential medicinal applications (Beauve et al., 1999).
Antimicrobial Benzimidazole Derivatives : Novel azetidin-2-ones synthesized for potential antimicrobial use demonstrated considerable activity (Ansari & Lal, 2009).
Mechanism of Intra-Molecular Amination : Study on N-(3-bromopyridin-2-yl)azaheteroarylamines, closely related to 2-(Azetidin-3-yl)-5-bromopyridine, provides insights into the mechanism of ring closure in auto-tandem amination reactions (Loones et al., 2007).
Antimicrobial Azetidin-2-One Fused Quinoline Derivatives : The synthesis of azetidin-2-one fused quinoline derivatives showcased their effectiveness in inhibiting bacterial and fungal growth (Nayak, Shrivastava, & Singhai, 2016).
Mechanism of Action
Target of Action
The primary target of 2-(Azetidin-3-yl)-5-bromopyridine dihydrochloride is the GABA (gamma-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound interacts with its targets, the GABA receptors, and inhibits the uptake of GABA . This inhibition leads to an increase in the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The compound affects the GABAergic pathway . By inhibiting the reuptake of GABA, it increases the availability of this neurotransmitter in the synaptic cleft. This leads to enhanced inhibition of neuronal activity, affecting various downstream effects such as mood regulation, sleep, and muscle tone .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of GABA’s inhibitory effects on neuronal activity . This can lead to effects such as sedation, relaxation, and reduction of anxiety.
Properties
IUPAC Name |
2-(azetidin-3-yl)-5-bromopyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMPXBYKXSGALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2521648.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2521653.png)
![N-(thiophen-2-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2521654.png)
![N-(3-methylbutyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2521655.png)
![N-(2,6-dimethylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2521656.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2521657.png)
![8-cyclopropyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2521662.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2521663.png)



![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
